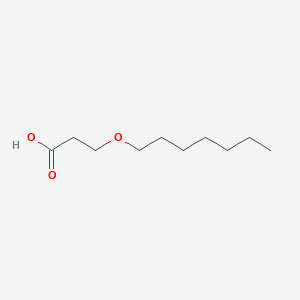
3-Bromobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobutan-1-ol is an organic compound with the molecular formula C4H9BrO It is a brominated alcohol, where a bromine atom is attached to the third carbon of a butanol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromobutan-1-ol can be synthesized through the bromination of 1-butanol. This process typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-butanol is replaced by a bromine atom .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the reaction of 1-butanol with a mixture of sulfuric acid and sodium bromide. The sulfuric acid protonates the hydroxyl group, making it a better leaving group, while the sodium bromide provides the bromide ion for substitution .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromobutan-1-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-butanol.
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form butanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used for reduction reactions
Major Products:
Nucleophilic Substitution: 1-Butanol
Oxidation: Butanal or butanoic acid
Reduction: Butanol
Wissenschaftliche Forschungsanwendungen
3-Bromobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Bromobutan-1-ol primarily involves nucleophilic substitution reactions. The bromine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-butanol: Similar structure but with the bromine atom on the second carbon.
2-Bromo-1-butanol: Bromine atom on the first carbon.
4-Bromo-1-butanol: Bromine atom on the fourth carbon.
Uniqueness: 3-Bromobutan-1-ol is unique due to its specific positioning of the bromine atom on the third carbon, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for different chemical behavior compared to its isomers .
Eigenschaften
Molekularformel |
C4H9BrO |
|---|---|
Molekulargewicht |
153.02 g/mol |
IUPAC-Name |
3-bromobutan-1-ol |
InChI |
InChI=1S/C4H9BrO/c1-4(5)2-3-6/h4,6H,2-3H2,1H3 |
InChI-Schlüssel |
ZVWPDURJKLPNAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxythieno[3,2-b]pyridine](/img/structure/B8406166.png)

![6-[(2,3-Dichlorophenyl)methyl]-1-(2-hydroxyethyl)-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8406170.png)




![4-[(2-ethoxyethyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8406218.png)


![2-{[(2-Amino-6-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8406240.png)

